molecular formula C24H19Cl2NO4 B2812415 3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1699437-86-9

3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2812415
CAS No.: 1699437-86-9
M. Wt: 456.32
InChI Key: UAHPXJGYPMHWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(3,5-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a chiral compound that features a dichlorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

The exact mode of action of this compound is not well-documented. As a derivative of the Fmoc group, it may interact with biological targets in a similar manner to other Fmoc compounds. Fmoc compounds are typically used as protective groups in peptide synthesis, preventing unwanted side reactions . They are stable under a variety of conditions and can be selectively removed when no longer needed .

Biochemical Pathways

Given its structural similarity to other fmoc compounds, it may be involved in peptide synthesis or modification .

Result of Action

As a derivative of the fmoc group, it may play a role in peptide synthesis or modification .

Action Environment

The influence of environmental factors on this compound’s action, efficacy, and stability is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. For instance, Fmoc compounds are known to be stable at room temperature , suggesting that this compound may also exhibit similar stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3,5-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorophenylacetic acid and Fmoc-protected amino acids.

    Formation of the Intermediate: The 3,5-dichlorophenylacetic acid is first converted to an activated ester or acid chloride, which then reacts with the Fmoc-protected amino acid to form an intermediate.

    Coupling Reaction: The intermediate undergoes a coupling reaction with a suitable reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, may also be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis.

Biology

    Bioconjugation: The Fmoc-protected amino group allows for bioconjugation with peptides and proteins, facilitating the study of biological processes.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3,5-Dichloro-phenyl)-2-(tert-butoxycarbonylamino)-propionic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    ®-3-(3,5-Dichloro-phenyl)-2-(acetylamino)-propionic acid: Similar structure but with an acetyl protecting group.

Uniqueness

The presence of the Fmoc group in ®-3-(3,5-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid provides unique advantages in terms of stability and ease of removal under mild conditions, making it particularly useful in peptide synthesis and bioconjugation.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHPXJGYPMHWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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